MEK1 Degradation: High-Dose Efficacy Threshold Distinct from Sub-Nanomolar Dual Degraders
PROTAC MEK1 Degrader-1 induces MEK1 degradation at 1 μM and 10 μM concentrations, whereas lower concentrations (≤100 nM) paradoxically enhance MEK1 and ERK1/2 production . This degradation-concentration response profile differs sharply from MEK1/2 dual degraders: MS432 achieves DC50 values of 31 nM (MEK1) and 17 nM (MEK2) in HT29 cells ; MS934 achieves DC50 values of 18 nM (MEK1) and 9 nM (MEK2) in HT29 cells ; MS910 achieves DC50 values of 118 nM (MEK1) and 55 nM (MEK2) in HT29 cells . The coumarin-based MEK1/2 degrader P6b exhibits DC50 values of 300 nM (MEK1) and 200 nM (MEK2) [1].
| Evidence Dimension | MEK1 degradation concentration threshold |
|---|---|
| Target Compound Data | Degradation observed at 1 μM and 10 μM; lower concentrations (≤100 nM) cause paradoxical upregulation |
| Comparator Or Baseline | MS432: DC50 = 31 nM (MEK1) / 17 nM (MEK2); MS934: DC50 = 18 nM (MEK1) / 9 nM (MEK2); MS910: DC50 = 118 nM (MEK1) / 55 nM (MEK2); P6b: DC50 = 300 nM (MEK1) / 200 nM (MEK2) |
| Quantified Difference | ~10-fold higher degradation threshold (1 μM) versus MS432/34; distinct from all comparators |
| Conditions | A375 melanoma cells; 12 h treatment for target compound; HT29 cells for MS series |
Why This Matters
This compound is uniquely suited for experiments requiring high-concentration degradation windows or investigating paradoxical MEK1 upregulation at sub-degradation concentrations—a phenomenon not reported for MS-series degraders.
- [1] Cheng J, et al. Discovery of Coumarin-Based MEK1/2 PROTAC Effective in Human Cancer Cells. ACS Med Chem Lett. 2022. View Source
